
AT7867
概要
説明
AT7867は、セリン/スレオニンキナーゼAKTおよびp70S6キナーゼの強力な経口バイオアベイラブル阻害剤です。 ヒト腫瘍異種移植片の増殖を阻害し、薬力学的変化を誘導する上で大きな可能性を示しています .
科学的研究の応用
Efficacy in Colorectal Cancer
A study demonstrated that AT7867 significantly inhibited the growth of human colorectal cancer cell lines (HT-29, HCT116, DLD-1) both in vitro and in vivo. It was observed that treatment with this compound led to a dose-dependent decrease in cell viability and induced caspase-dependent apoptosis . Furthermore, the compound was effective in reducing tumor growth in xenograft models, confirming its potential as a therapeutic agent against colorectal cancer .
Impact on Cancer Stem Cells
This compound has also been investigated for its effects on colorectal cancer stem-like cells. Research indicates that it induces G2/M phase arrest and apoptosis in these cells, potentially making it a viable option for targeting cancer stemness . The compound's ability to promote differentiation of these stem-like cells further enhances its therapeutic profile against colorectal cancer.
Promotion of Pancreatic Progenitor Cell Differentiation
Recent studies have highlighted the role of this compound in enhancing the differentiation of pancreatic progenitor cells (PPs). In vitro experiments showed that treatment with this compound significantly increased the percentage of PDX1+NKX6.1+ and PDX1+GP2+ cells, markers indicative of mature pancreatic endocrine cells . This differentiation is crucial for developing therapies aimed at reversing diabetes.
In Vivo Efficacy
In vivo studies involving diabetic mice demonstrated that transplantation of this compound-treated PPs resulted in accelerated diabetes reversal. The treated PPs exhibited high purity and functionality, suggesting that this compound not only promotes differentiation but also enhances the therapeutic potential of stem cell-derived pancreatic tissues .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
作用機序
AT7867は、ATP競合結合によるAKTおよびp70S6キナーゼの活性を阻害することにより、その効果を発揮します . この阻害は、細胞増殖と生存に関与する下流シグナル伝達経路の抑制につながります。 この化合物は、GSK3βやS6リボソームタンパク質などの重要な基質のリン酸化を阻害することにより、腫瘍細胞のアポトーシスを誘導します .
類似の化合物との比較
This compoundは、AKTとp70S6キナーゼの両方を二重に阻害するという点で独特であり、強力な抗がん剤となっています . 類似の化合物には以下が含まれます。
MK-2206: 別のAKT阻害剤で、作用機序が異なります。
GSK690693: AKT阻害剤で、類似の特性を持っていますが、選択性が異なります。
アミトリプチリンN-オキシド: CYP27B1と相互作用するキナーゼ阻害剤で、ビタミンDの活性化に影響を与えます.
This compoundは、AKTとp70S6キナーゼの両方に対して強力な阻害効果を示すため、がん研究やその他の科学的研究における貴重なツールとなっています。
準備方法
AT7867の合成には、フラグメントベースのリード探索と構造に基づく薬物設計が組み合わされています . 特定の合成経路と反応条件は機密情報であり、公表されていません。 この化合物は、強力な阻害特性をもたらす一連の化学反応によって生成されることが知られています .
化学反応の分析
AT7867は、以下を含むさまざまな化学反応を起こします。
酸化と還元: これらの反応は、化合物の安定性と活性に不可欠です。
置換: これらの反応で使用される一般的な試薬と条件には、ATP競合阻害剤とキナーゼ阻害剤が含まれます.
主な生成物: これらの反応から生成される主な生成物は、AKTとp70S6キナーゼのリン酸化形態であり、これは化合物の阻害効果に不可欠です.
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用を持っています。
類似化合物との比較
AT7867 is unique in its dual inhibition of both AKT and p70 S6 kinase, making it a potent anticancer agent . Similar compounds include:
MK-2206: Another AKT inhibitor with a different mechanism of action.
GSK690693: An inhibitor of AKT with similar properties but different selectivity.
Amitriptyline N-oxide: A kinase inhibitor that interacts with CYP27B1, affecting vitamin D activation.
This compound stands out due to its potent inhibitory effects on both AKT and p70 S6 kinase, making it a valuable tool in cancer research and other scientific applications.
生物活性
AT7867 is a potent small molecule inhibitor primarily targeting the AKT signaling pathway, known for its critical role in cancer biology, particularly in malignant transformation and chemoresistance. This compound has been extensively studied for its biological activity, particularly its effects on cancer cell lines and stem-like cells, as well as its potential in regenerative medicine.
This compound is classified as an ATP-competitive inhibitor that selectively inhibits all three isoforms of AKT and the downstream kinase p70 S6 Kinase (p70S6K). Its mechanism involves blocking phosphorylation events that are crucial for cell survival and proliferation in cancer cells. The inhibition of these pathways leads to:
- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms, including the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
- Cell Cycle Arrest : In colorectal cancer stem-like cells, this compound induces G2/M phase arrest, which contributes to its anti-cancer properties .
Efficacy in Cancer Models
This compound has demonstrated significant efficacy in preclinical models:
- Glioblastoma : In studies using PTEN-deficient U87MG human glioblastoma xenografts, administration of this compound resulted in a marked reduction in tumor growth and significant apoptosis induction at doses of 90 mg/kg orally or 20 mg/kg intraperitoneally .
- Colorectal Cancer : The compound effectively inhibited the growth of colorectal cancer stem-like cells by promoting differentiation and reducing stemness, primarily through modulation of the Ascl2 gene .
In Vitro Findings
- Cell Lines Tested : Various human cancer cell lines were used to assess the biological activity of this compound.
- Key Observations :
In Vivo Findings
- Xenograft Models : Studies involving mouse models implanted with human tumors showed that this compound treatment led to decreased tumor volume and enhanced survival rates compared to controls .
Table: Summary of Biological Activity Data
Case Study 1: Glioblastoma Treatment
In a preclinical study involving glioblastoma models, this compound was administered at two different doses (90 mg/kg p.o. and 20 mg/kg i.p.). The results indicated significant inhibition of tumor growth and induction of apoptosis. This supports the potential use of this compound as a therapeutic agent for aggressive brain tumors.
Case Study 2: Colorectal Cancer Stem Cells
A focused study on colorectal cancer stem-like cells revealed that this compound not only inhibits growth but also affects stemness markers, thus promoting differentiation. This suggests a dual role in treating both bulk tumors and their resistant stem cell populations.
特性
IUPAC Name |
4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3/c21-19-7-5-18(6-8-19)20(9-11-22-12-10-20)17-3-1-15(2-4-17)16-13-23-24-14-16/h1-8,13-14,22H,9-12H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMOSYUFVYJEPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)C3=CNN=C3)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457772 | |
Record name | AT7867 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857531-00-1 | |
Record name | AT-7867 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857531001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AT7867 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AT-7867 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERF7YL2CE2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of AT7867?
A1: this compound is a potent, ATP-competitive inhibitor of the serine/threonine kinase AKT and its downstream kinase p70S6K. []
Q2: How does this compound's dual inhibition of AKT and p70S6K manifest at the cellular level?
A2: this compound effectively blocks the phosphorylation of GSK3β and S6 ribosomal protein, key downstream substrates of AKT and p70S6K, respectively. [] This inhibition disrupts crucial signaling pathways involved in cell survival, proliferation, and metabolism.
Q3: Besides AKT and p70S6K, are there other kinases targeted by this compound?
A3: Research has shown that this compound also inhibits protein kinase A and sphingosine kinase 1 (SphK1). [, ]
Q4: What is the significance of this compound's inhibition of SphK1?
A4: This inhibition, independent of AKT, leads to increased production of pro-apoptotic ceramide in cancer cells, contributing to this compound's anti-cancer activity. []
Q5: What are the downstream consequences of this compound-mediated AKT inhibition in cancer cells?
A5: this compound inhibits the phosphorylation of several AKT downstream targets, including pSer9 GSK-3β, pThr246 PRAS40, pSer127 YAP, and pSer235/236 S6RP, indicating a blockade of the AKT signaling pathway. [] This ultimately leads to cell cycle arrest, apoptosis, and reduced tumor growth. [, ]
Q6: Does this compound demonstrate any isoform specificity in its inhibition of AKT?
A6: Studies suggest that while this compound inhibits both AKT1 and AKT2, only AKT2 knockdown mimics the stabilizing effect of this compound on LDLR mRNA, highlighting a potential isoform-specific role in regulating LDLR expression. []
Q7: What is the molecular formula and weight of this compound?
A7: While the provided abstracts do not explicitly mention the molecular formula and weight of this compound, these can be easily deduced from its IUPAC name, 4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine. The molecular formula is C20H21ClN4, and the molecular weight is 352.87 g/mol.
Q8: Is there any spectroscopic data available for this compound?
A8: The provided abstracts do not provide specific details about the spectroscopic characterization of this compound.
Q9: What types of in vitro assays have been used to investigate this compound's efficacy?
A9: Researchers have utilized various in vitro assays, including MTT assays, xCELLigence assays, colony formation assays, flow cytometry, immunofluorescence, and Western blot analysis to assess the impact of this compound on cell viability, proliferation, apoptosis, and cell cycle progression. [, , , , ]
Q10: What cancer cell lines have shown sensitivity to this compound in vitro?
A10: this compound has shown efficacy against a range of human cancer cell lines, including colorectal cancer (HT-29, HCT116, DLD-1), glioblastoma (U87MG), breast cancer (BT474), uterine sarcoma (MES-SA), and gastric cancer cells. [, , , , ]
Q11: Has this compound's anti-cancer activity been demonstrated in vivo?
A11: Yes, this compound has shown promising anti-tumor activity in vivo. In preclinical studies, it inhibited tumor growth in mouse xenograft models of human glioblastoma (U87MG), uterine sarcoma (MES-SA), breast cancer (BT474), and colorectal cancer (HT-29). [, , ]
Q12: Are there any biomarkers being investigated for predicting this compound efficacy?
A12: One study identified pThr246 PRAS40 as a potential pharmacodynamic biomarker for this compound inhibition using healthy volunteer hair follicles treated ex vivo. This assay is being utilized in clinical trials involving AKT inhibitors, including the MK2206 Phase I trial. []
Q13: How does this compound affect pancreatic progenitor (PP) cell differentiation?
A13: Studies have shown that this compound treatment significantly enhances PP cell differentiation in vitro, leading to a higher percentage of PDX1+NKX6.1+ and PDX1+GP2+ PP cells. [] This enhanced differentiation translated to faster reversal of hyperglycemia in diabetic mice transplanted with this compound-treated PPs. []
Q14: How is this compound administered in preclinical studies?
A14: Preclinical studies have primarily administered this compound via intraperitoneal injection or oral gavage. [, ]
Q15: What is known about the pharmacokinetic profile of this compound?
A15: Research indicates that this compound exhibits dose-independent pharmacokinetics after both intravenous and oral administration in rats. [] Additionally, approximately 8.27% of an oral dose remains unabsorbed, with a bioavailability (F) of 70.8%. Interestingly, about 21.8% undergoes intestinal first-pass metabolism. []
Q16: Are there any significant toxicity concerns associated with this compound?
A16: While this compound demonstrates promising anti-cancer activity, some preclinical studies indicate potential toxicity issues, particularly poor tolerance in rat toxicology studies. []
Q17: What other AKT inhibitors are currently being investigated?
A17: Several other AKT inhibitors are currently being investigated preclinically and clinically. Some notable examples include MK-2206, triciribine, ARQ-092, AKT inhibitor VIII, perifosine, CCT128930, and GSK-690693. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。